4-Chlor-6-methyl-2-phenylpyrimidin

Übersicht

Beschreibung

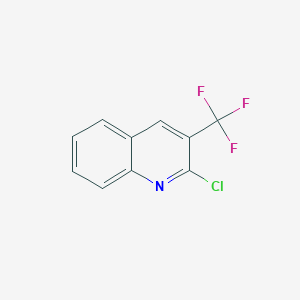

4-Chloro-6-methyl-2-phenylpyrimidine (CMP) is a pyrimidine-based compound . It has a molecular weight of 204.66 . It is widely studied in the fields of chemistry, biology, and materials science due to its unique physical and chemical properties.

Molecular Structure Analysis

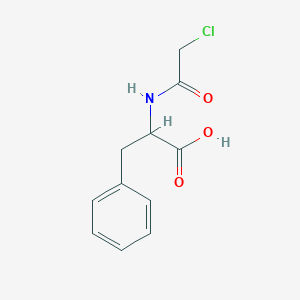

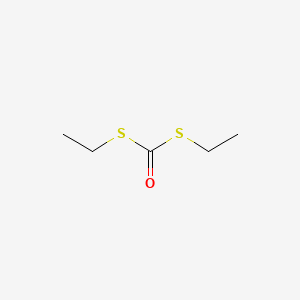

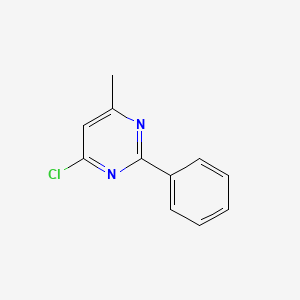

The molecular structure of 4-Chloro-6-methyl-2-phenylpyrimidine consists of a pyrimidine ring with a chlorine atom at the 4th position, a methyl group at the 6th position, and a phenyl group at the 2nd position .Physical And Chemical Properties Analysis

4-Chloro-6-methyl-2-phenylpyrimidine is a white to yellow solid . It has a molecular weight of 204.66 . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 232.0±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Pharmakologische Anwendungen

Pyrimidinderivate, darunter 4-Chlor-6-methyl-2-phenylpyrimidin, wurden aufgrund ihrer hohen strukturellen Vielfalt in der therapeutischen Disziplin weit verbreitet eingesetzt . Es wurde berichtet, dass sie eine breite Palette biologischer Aktivitäten aufweisen, wie zum Beispiel:

- Modulation der myeloischen Leukämie

- Behandlung von Brustkrebs und idiopathischer Lungenfibrose

- Antibakterielle und antimykotische Aktivitäten

- Antiparasitäre Eigenschaften

- Diuretische Wirkungen

- Antitumoraktivitäten

- Antifilariale Eigenschaften

- DNA-Topoisomerase-II-Inhibitoren

- Antituberkulosemittel

- Antimalaria- und Antiplasmodialaktivitäten

- Entzündungshemmende und analgetische Aktivitäten

- Anti-HIV-Eigenschaften

- Herz-Kreislauf-Mittel und Antihypertensiva

- Antiulkusmittel

- Aktivitäten bei Hauterkrankungen

- Calcium-empfindliche Rezeptorantagonisten, DPP-IV-Inhibitoren

- Antidiabetische Eigenschaften

- Starke Adenosin-A2a-Rezeptor-agonistische oder antagonistische Wirkung

- TLR8- oder Interferon-beta (IFN-β)-Modulatoren

- Gefäßrelaxation für die okuläre Ziliararterie und Neuroprotektion auf der retinalen Ganglienzelle

- 3-Hydroxy-3-methylglutaryl-Coenzym A (HMG-CoA)-Reduktase-Inhibitoren und Therapeutika für koronare Herzkrankheiten

- Antikrebs-Eigenschaften

- Schlüsselzwischenprodukt für Vitamin B1

- Pyruvatdehydrogenase-Kinase-Inhibitoren

Fungizide und Herbizid-Sicherungsaktivitäten

Eine Reihe von 4-Chlor-6-substituierten Phenoxy-2-phenylpyrimidinderivaten wurde unter Verwendung von Fenclorim als Leitverbindung synthetisiert . Diese Derivate wurden auf ihre fungizide und herbizid-sichernde Aktivität untersucht . Die Ergebnisse zeigten, dass einige Verbindungen eine ausgezeichnete fungizide Aktivität gegen Sclerotinia sclerotiorum und Thanatephorus cucumeris aufwiesen, die besser war als die der Kontrollverbindung Pyrimethanil . Darüber hinaus zeigten einige Verbindungen ausgezeichnete Sicherheitsaktivitäten in Bezug auf das Frischgewicht, die Pflanzenhöhe und die Wurzelänge .

Neuroprotektive und entzündungshemmende Eigenschaften

Triazol-Pyrimidin-Hybridverbindungen, die möglicherweise this compound umfassen, haben vielversprechende neuroprotektive und entzündungshemmende Eigenschaften gezeigt .

Safety and Hazards

4-Chloro-6-methyl-2-phenylpyrimidine is classified as a warning signal word . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Pyrimidine derivatives have been shown to exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The exact interaction of 4-Chloro-6-methyl-2-phenylpyrimidine with its targets and the resulting changes are currently unknown and may be a subject of ongoing research.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . It is also suggested to inhibit CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism .

Result of Action

Biochemische Analyse

Biochemical Properties

4-Chloro-6-methyl-2-phenylpyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of metabolites .

Cellular Effects

The effects of 4-Chloro-6-methyl-2-phenylpyrimidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This modulation can lead to alterations in gene expression and changes in cellular metabolism, impacting cell growth and differentiation .

Molecular Mechanism

At the molecular level, 4-Chloro-6-methyl-2-phenylpyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of various genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-methyl-2-phenylpyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of 4-Chloro-6-methyl-2-phenylpyrimidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, toxic or adverse effects can occur, including liver toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

4-Chloro-6-methyl-2-phenylpyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation of organic substances. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s involvement in these pathways highlights its potential impact on overall metabolic regulation .

Transport and Distribution

Within cells and tissues, 4-Chloro-6-methyl-2-phenylpyrimidine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 4-Chloro-6-methyl-2-phenylpyrimidine is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications .

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLLLUIWZOISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344610 | |

| Record name | 4-Chloro-6-methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29509-92-0 | |

| Record name | 4-Chloro-6-methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that 4-chloro-6-methyl-2-phenylpyrimidine elicits a "slow" xenobiotic response (XR) in Arabidopsis thaliana, compared to the "rapid" XR induced by fenclorim. What are the key differences observed in the transcriptomic profiles of these two responses?

A1: Both 4-chloro-6-methyl-2-phenylpyrimidine and fenclorim, despite inducing different speeds of XR, trigger significant changes in gene expression in Arabidopsis thaliana []. Both compounds lead to a coordinated suppression of genes involved in cell wall biosynthesis and an up-regulation of genes involved in detoxification pathways [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.